Fenantreni e derivati
Phenanthrenes and their derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) characterized by the presence of two benzene rings fused in a linear manner, forming a nine-membered ring. These compounds exhibit a diverse range of physical properties due to their unique structure, including varying melting points and solubilities. Phenanthrenes are known for their strong electronic transitions, which contribute to their distinctive absorption spectra in ultraviolet (UV) and visible light regions.
Chemically, phenanthrene can undergo various reactions such as electrophilic aromatic substitution at meta and para positions due to the presence of electron-donating groups. Its derivatives, including substituted phenanthrenes, are widely used in organic synthesis and chemical industry for their structural diversity and reactivity. These compounds have found applications in areas such as dye manufacturing, pharmaceuticals, and materials science, owing to their inherent properties and potential for modification.
Additionally, due to concerns over environmental pollution, the study of phenanthrene derivatives has expanded into understanding their ecological impact and developing methodologies for degradation and remediation strategies. The versatile nature of phenanthrenes makes them an interesting subject in both academic research and industrial applications.

Struttura | Nome chimico | CAS | MF |
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Phenanthrene, 2,7-diiodo- | 62325-31-9 | C14H8I2 |
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Benz[a]anthracene,8,9-dihydro- | 60968-17-4 | C18H14 |
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Propanoic acid,2,3-dihydroxy-, lead(2+) salt (2:1) | 6629-95-4 | C3H6O4Pb |
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4-Bromotetraphene | 61921-39-9 | C18H11Br |
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Phenanthrene,3,9-dimethyl- | 66291-32-5 | C16H14 |
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Morphinan-3,14-diol,6-azido-17-(cyclopropylmethyl)-4,5-epoxy-, (5a,6b)- (9CI) | 61266-87-3 | C20H24N4O3 |
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Phenanthrene, 1-ethyl-2-methyl- | 61983-53-7 | C17H16 |
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Noroxymorphone Hydrochloride | 52446-24-9 | C16H18ClNO4 |
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Oxirane,2-benz[a]anthracen-7-yl- | 61695-72-5 | C20H14O |
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Phenanthro[4,3-d]-1,3-dioxole-5-carboxamide,8-methoxy- | 64543-56-2 | C17H13NO4 |
Letteratura correlata
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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HUNAN CHEMFISH PHARMACEUTICAL CO.,LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises
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Boc-N-Me-Ser-OMe Cas No: 122902-81-2